Benzyl 6-(bromomethyl)-2-chloro-3-pyridinyl ether

Description

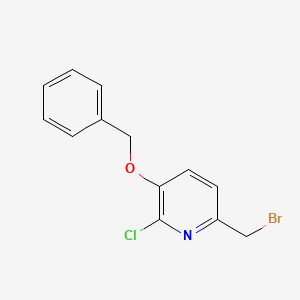

Benzyl 6-(bromomethyl)-2-chloro-3-pyridinyl ether is a halogenated pyridine derivative characterized by a benzyl ether group at the 3-position, a bromomethyl substituent at the 6-position, and a chlorine atom at the 2-position of the pyridine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions due to the reactivity of the bromomethyl group. Its structure has likely been elucidated using crystallographic tools like the SHELX system, a widely recognized software for small-molecule refinement .

Properties

IUPAC Name |

6-(bromomethyl)-2-chloro-3-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrClNO/c14-8-11-6-7-12(13(15)16-11)17-9-10-4-2-1-3-5-10/h1-7H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICQURDJAVXXUMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=C(C=C2)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Chlorinated Pyridinyl Intermediate

A common approach to introduce the 2-chloro substituent on the pyridine ring involves the use of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) as a Vilsmeier reagent system. This reagent combination facilitates chlorination at the 2-position of the pyridine ring under controlled temperature conditions (15–45 °C). The reaction typically involves:

- Cooling a two-neck flask in an ice bath

- Slow addition of POCl3 to DMF under stirring to form the reactive chlorinating species

- Addition of the pyridinyl precursor and stirring overnight at elevated temperatures (~80 °C)

- Quenching with cold water and extraction with methylene dichloride

- Drying and purification by column chromatography

This method yields the 2-chloro-3-pyridinyl intermediate with a bromomethyl substituent introduced in subsequent steps.

Introduction of the Benzyl Ether Group

The benzyl ether moiety is introduced by etherification of the hydroxyl group on the pyridinyl ring with benzyl alcohol or benzyl halides. Common methods include:

- Using benzyl bromide or benzyl chloride with sodium hydride or potassium carbonate as base in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF)

- Catalytic cross-etherification using iron(II/III) salts to promote coupling of benzyl alcohols with pyridinyl alcohols under mild conditions

- Stirring at room temperature or slightly elevated temperatures for several hours to ensure complete conversion

The benzylation step is critical to ensure the ether linkage is stable and positioned correctly on the pyridine ring.

Bromomethylation at the 6-Position

The bromomethyl substituent at the 6-position is introduced via radical bromination or nucleophilic substitution methods. Two main approaches are reported:

Radical Bromination: Using N-bromosuccinimide (NBS) and benzoyl peroxide as radical initiators in solvents like dry tetrachloromethane or methylene chloride under reflux conditions for 6–7 hours. This selectively brominates the methyl group adjacent to the aromatic ring.

Substitution with Brominating Agents: Treating hydroxymethyl intermediates with phosphorus tribromide (PBr3) at 0 °C to convert hydroxymethyl groups to bromomethyl groups. This method is efficient and yields the bromomethyl derivative with minimal side products.

After bromomethylation, the product is purified by extraction, drying over magnesium sulfate, and recrystallization from anhydrous solvents such as methanol or diethyl ether.

Representative Preparation Procedure (Summarized)

Detailed Reaction Conditions and Yields

| Reaction Step | Temperature (°C) | Time | Solvent | Reagents | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Chlorination (Vilsmeier) | 15–45 | Overnight | DMF, POCl3 | Pyridinyl precursor | 75–85 | Brown liquid formation |

| Benzyl Ether Formation | RT to reflux | 4–12 h | DMF or THF | Benzyl bromide, NaH/K2CO3 | 70–90 | Mild base, polar aprotic solvent |

| Bromomethylation (NBS) | Reflux (~70) | 6–7 h | Tetrachloromethane | NBS, benzoyl peroxide | 60–80 | Radical initiator required |

| Bromomethylation (PBr3) | 0 | 30 min – 1 h | Diethyl ether | PBr3 | 80–84 | Low temperature to avoid side reactions |

| Purification & Crystallization | Ambient | Variable | Methanol, diethyl ether | MgSO4 drying, recrystallization | — | Essential for purity |

Research Findings and Optimization Notes

- The chlorination step using POCl3/DMF is highly efficient but requires strict temperature control to avoid decomposition and side reactions.

- Benzyl ether formation benefits from the use of iron-catalyzed cross-etherification, which offers milder conditions and higher selectivity compared to traditional alkylation.

- Radical bromination with NBS is effective but may lead to over-bromination if reaction time is prolonged; careful monitoring by thin-layer chromatography (TLC) is advised.

- PBr3-mediated bromomethylation is preferred for higher selectivity and cleaner reaction profiles, especially when sensitive functional groups are present.

- Purification by recrystallization from anhydrous solvents ensures removal of residual halogenated impurities and enhances product stability.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Vilsmeier Chlorination | POCl3, DMF | High yield, straightforward | Requires temperature control |

| Benzyl Ether Formation | Benzyl bromide, NaH, DMF | Mild conditions, high selectivity | Sensitive to moisture |

| Radical Bromination | NBS, benzoyl peroxide | Effective bromination | Possible over-bromination |

| PBr3 Bromomethylation | PBr3, diethyl ether | High selectivity, clean reaction | Requires low temperature control |

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the functional groups on the pyridine ring.

Coupling Reactions: The benzyl ether group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in solvents such as DMF or DMSO.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

Oxidation Products: Oxidized derivatives of the pyridine ring.

Reduction Products: Reduced forms of the pyridine ring or the bromomethyl group.

Scientific Research Applications

Synthesis Methodologies

Benzyl 6-(bromomethyl)-2-chloro-3-pyridinyl ether can be synthesized through various methods, often involving nucleophilic substitution reactions or coupling reactions. Some notable methodologies include:

- Nucleophilic Substitution : The compound can be synthesized from the corresponding pyridine derivatives by introducing bromomethyl and chloro groups through electrophilic aromatic substitution or via alkylation reactions.

- Coupling Reactions : It can also be synthesized through palladium-catalyzed cross-coupling reactions, which allow for the formation of C-C bonds between aryl halides and other nucleophiles.

Biological Activities

Research has indicated that compounds related to this compound exhibit various biological activities:

- Antimicrobial Properties : Some studies suggest that derivatives of this compound have potential antibacterial activity against specific strains of bacteria, making them candidates for antibiotic development .

- Inhibition of Hedgehog Signaling : The compound has been explored as an inhibitor of the hedgehog signaling pathway, which is implicated in several malignancies. This suggests potential applications in cancer therapy .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Therapeutics

In research focused on hedgehog signaling inhibitors, this compound was identified as a promising candidate for further development. The compound's ability to inhibit this pathway suggests its utility in treating cancers characterized by aberrant hedgehog signaling.

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Applications |

|---|---|---|

| This compound | Pyridine ring with bromomethyl and chloro groups | Antimicrobial, cancer therapy |

| 2-Bromo-6-hydroxymethylpyridine | Hydroxymethyl substitution | Precursor for further modifications |

| 2-Bromo-6-chloromethylpyridine | Chloromethyl group | Potential antibacterial agents |

Mechanism of Action

The mechanism by which Benzyl 6-(bromomethyl)-2-chloro-3-pyridinyl ether exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, often through the formation of covalent bonds with nucleophilic residues in the active site. The bromomethyl group is particularly reactive and can form covalent bonds with thiol or amine groups in proteins.

Comparison with Similar Compounds

Halogenated Pyridine Derivatives

The compound’s pyridine core and halogen substituents invite comparison with other chloro- and bromo-substituted pyridines:

Key Findings :

- Substituent Position : The 2-chloro group in the target compound likely reduces electron density on the pyridine ring compared to 3-halogenated analogs, affecting electrophilic substitution reactivity.

Brominated Benzyl Derivatives

Brominated benzyl compounds share functional group reactivity but differ in backbone structure:

| Compound Name | CAS RN | Molecular Weight | Structure | Key Properties |

|---|---|---|---|---|

| Benzyl 3-bromopropyl ether | [54314-84-0] | 229.11 g/mol | BrCH₂CH₂CH₂-O-Bn | >92.0% purity, liquid at RT |

| 2,2-Bis(bromomethyl)-1,3-propanediol | [3296-90-0] | 307.89 g/mol | Two BrCH₂ groups on diol | Solid, flame retardant |

| Benzyl 2-bromoacetate | [5437-45-6] | 229.07 g/mol | BrCH₂CO-O-Bn | Density: 1.44 g/cm³ |

Key Findings :

- Reactivity : The target compound’s pyridine ring introduces aromatic stabilization, reducing susceptibility to hydrolysis compared to aliphatic bromoethers like Benzyl 3-bromopropyl ether.

- Applications : Unlike 2,2-Bis(bromomethyl)-1,3-propanediol (used in flame retardants), the target compound’s niche lies in fine chemical synthesis .

Heterocyclic Ethers and Esters

Compounds with fused heterocycles or ester functionalities provide additional insights:

Key Findings :

- Ring Strain vs.

- Synthetic Utility : Both the target compound and furopyridine analogs serve as intermediates, but the latter’s fused rings are prioritized in natural product synthesis .

Biological Activity

Benzyl 6-(bromomethyl)-2-chloro-3-pyridinyl ether is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, synthesis, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 1221791-60-1

- Molecular Formula : C13H11BrClNO

- Molecular Weight : 312.59 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzyl ethers, including derivatives similar to this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:

- IC50 Values : Compounds in related studies demonstrated IC50 values ranging from 4.20 μM to over 30 μM against different cancer types, indicating varying degrees of potency against cancer cells .

Antimicrobial Activity

Benzyl derivatives have also shown promise as antimicrobial agents. Studies on benzyl monoxime derivatives reveal their effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. Specific findings include:

- Activity Against Bacteria : Compounds similar to this compound were tested against multiple bacterial strains, with some exhibiting potent antibacterial properties .

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Cell Proliferation : Many benzyl derivatives inhibit the proliferation of cancer cells by inducing apoptosis and modulating cell cycle progression.

- Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways .

Study on Anticancer Activity

A comparative study evaluated the anticancer activity of various benzyl derivatives against leukemia and breast cancer cell lines. Key findings included:

- Compound Efficacy : Certain derivatives exhibited superior potency compared to established chemotherapeutic agents like sunitinib, highlighting their potential as alternative therapeutic options .

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Bromination of pyridine derivatives.

- Etherification reactions to introduce the benzyl group.

These synthetic pathways are critical for optimizing the biological activity and pharmacokinetic properties of the compound .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Benzyl 6-(bromomethyl)-2-chloro-3-pyridinyl ether?

- Methodology : A common approach involves bromination of a pre-functionalized pyridine scaffold. For example, halogenation at the 6-position can be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent such as CCl₄ . Subsequent protection of reactive sites (e.g., benzyl ether formation) requires anhydrous conditions and catalysts like K₂CO₃ or NaH. Evidence from analogous bromomethylpyridine syntheses highlights the importance of regioselective bromination and protecting group compatibility .

- Key Considerations : Monitor reaction progress via TLC or GC-MS to avoid over-bromination. Purification often involves column chromatography with silica gel and non-polar solvents.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR are essential for confirming the substitution pattern on the pyridine ring and verifying benzyl ether linkage. The bromomethyl group typically appears as a singlet at ~4.3–4.5 ppm (¹H) .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is recommended. A related bromomethylpyridine derivative (C₁₂H₁₁BrN₂) was resolved in a monoclinic space group (P 1 21/c 1) with unit cell parameters a = 6.583 Å, α = 90°, providing a benchmark for similar analyses .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns for bromine.

Q. How does the bromomethyl group influence reactivity in cross-coupling reactions?

- Methodology : The bromomethyl moiety is highly electrophilic, making it suitable for nucleophilic substitution (e.g., SN2 with amines or thiols) or transition-metal-catalyzed couplings (e.g., Suzuki-Miyaura). For example, benzyl bromide analogs undergo homocoupling via radical intermediates under light irradiation, as shown by TEMPO trapping experiments .

- Practical Tip : Use Pd(PPh₃)₄ or Ni catalysts for coupling reactions, and optimize solvent polarity (e.g., DMF vs. THF) to enhance yields.

Advanced Research Questions

Q. What mechanistic insights explain the stability of the benzyl ether linkage under acidic/basic conditions?

- Methodology : The benzyl ether’s stability arises from resonance stabilization of the benzyl carbocation. However, under strong acids (e.g., HBr/HOAc), cleavage can occur via protonation of the ether oxygen. Comparative studies with benzyl chloromethyl ether show decomposition pathways involving hydrolysis to benzyl alcohol and formaldehyde .

- Experimental Validation : Conduct kinetic studies using ¹H NMR to track ether cleavage rates in varying pH conditions. Reference analogous ether degradation mechanisms in benzyl chloromethyl ether .

Q. How can radical intermediates be trapped or characterized during bromomethyl group transformations?

- Methodology : Use radical scavengers like TEMPO to intercept benzylic radicals. In photo-induced reactions, TEMPO adducts form in high yield (73%), as demonstrated for benzyl bromide homocoupling . EPR spectroscopy or spin-trapping agents (e.g., DMPO) provide direct evidence of radical species.

- Case Study : Under O₂, benzyl bromide derivatives oxidize to benzoate esters, confirming radical intermediacy . Apply similar conditions to study bromomethylpyridine reactivity.

Q. What strategies mitigate competing side reactions in multi-step syntheses involving this compound?

- Methodology :

- Protecting Groups : Use orthogonal protecting groups (e.g., phenacyl esters) to shield reactive sites during bromination or etherification. Evidence from peptide synthesis shows phenacyl esters resist cleavage under mild acidic conditions .

- Temperature Control : Low temperatures (–78°C to 0°C) suppress undesired polymerization or elimination.

- Cross-Over Experiments : Competitive reactions between electron-rich and electron-poor substrates reveal selectivity trends. For example, electron-rich benzyl bromides favor cross-coupling due to stabilized radical intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.